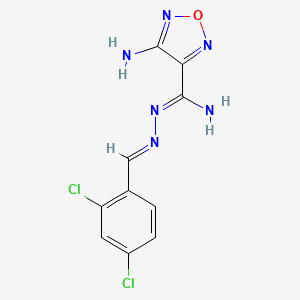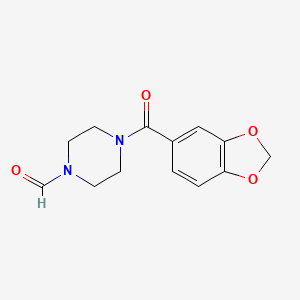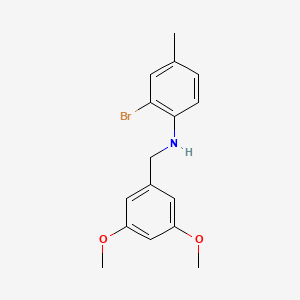![molecular formula C15H13Cl3N2O B5736654 N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5736654.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that is used to control weeds in agriculture and horticulture. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-159°C.
Mecanismo De Acción
Diuron works by inhibiting the photosystem II complex in chloroplasts, which is responsible for the light-dependent reactions of photosynthesis. This complex contains a protein called D1, which is essential for the transfer of electrons from water to plastoquinone. Diuron binds to the D1 protein and prevents the transfer of electrons, which leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It also affects the activity of enzymes involved in photosynthesis and respiration, leading to a decrease in the production of ATP and NADPH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a useful herbicide for laboratory experiments because it is relatively inexpensive and has a well-understood mechanism of action. However, its effectiveness can vary depending on the plant species and environmental conditions. It is also important to use caution when handling Diuron, as it can be toxic to humans and animals.
Direcciones Futuras
There are several areas of research that could benefit from further study of Diuron. One potential application is in the development of new herbicides that are more effective and less harmful to the environment. Another area of research is in the study of the effects of Diuron on non-target organisms, such as insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of Diuron on ecosystems and human health.
Métodos De Síntesis
The synthesis of Diuron involves the reaction between 3,4-dichloroaniline and 3-chloro-1-phenylethane-1,2-diamine in the presence of a catalyst such as copper chloride. The resulting product is then treated with phosgene to form Diuron. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Diuron has been widely used in scientific research to study its effects on various plant species and ecosystems. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-12-4-5-13(17)14(18)9-12/h1-5,8-9H,6-7H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCNRLJTYSPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)
![methyl 4-[2-(4-amino-4H-1,2,4-triazol-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5736590.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)


![3-(3-nitrophenyl)acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5736612.png)
![1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)


![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)
![N'-[(cyclohexylcarbonyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5736637.png)
![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)
